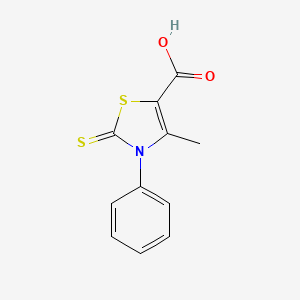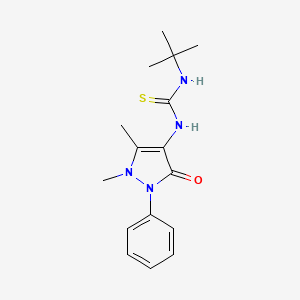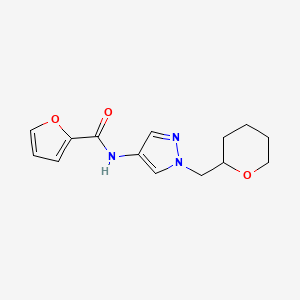
4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves various methods, including condensation reactions and cyclization processes. Researchers have explored different synthetic routes to obtain derivatives with potential pharmacological activities .
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₉NO₂S₂ , with an average mass of approximately 251.33 g/mol . The specific arrangement of atoms in the ring contributes to its biological properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including condensations, cyclizations, and functional group transformations. These reactions lead to the formation of related derivatives with diverse biological activities .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibacterial Activity
The derivatives of 1,3-thiazole-5-carboxylic acid have demonstrated significant antibacterial properties. Researchers have explored their potential as novel antimicrobial agents against various bacterial strains. These compounds could play a crucial role in combating drug-resistant bacteria, addressing the growing problem of antimicrobial resistance .
Anticancer Potential
Studies have investigated the anticancer effects of 1,3-thiazole-5-carboxylic acid derivatives. These compounds exhibit cytotoxicity against cancer cells, making them promising candidates for cancer therapy. Researchers continue to explore their mechanisms of action and potential applications in oncology .
Anti-Inflammatory Properties
Certain derivatives of this compound possess anti-inflammatory activity. By modulating inflammatory pathways, they may contribute to the development of novel anti-inflammatory drugs. Understanding their precise mechanisms could lead to therapeutic breakthroughs .
Antioxidant Capacity
Researchers have evaluated the antioxidant potential of 1,3-thiazole-5-carboxylic acid derivatives. These compounds scavenge free radicals and protect cells from oxidative damage. Their antioxidant properties make them relevant in the context of health and disease prevention .
Antidiabetic Effects
Some derivatives have shown antidiabetic activity, possibly by influencing glucose metabolism or insulin sensitivity. Investigating their impact on diabetes management remains an active area of research .
Ulcerogenic Activity
Interestingly, certain derivatives exhibit ulcerogenic properties. While this might seem counterintuitive, understanding the mechanisms behind this effect could provide insights into gastrointestinal disorders and potential therapeutic interventions .
Safety and Hazards
Future Directions
Researchers should continue exploring the pharmacological potential of this compound and its derivatives. Investigating their antimicrobial, anticancer, and other biological activities could lead to novel drug development . Additionally, understanding their structure-activity relationships will guide further modifications and enhance their therapeutic efficacy.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been reported to exhibit a broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biochemical changes.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility and stability, could be influenced by environmental factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-7-9(10(13)14)16-11(15)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNTVZQDOLJKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)


![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)
![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)